molecular formula C14H20O3 B8010211 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol CAS No. 24794-55-6

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol

Cat. No.: B8010211
CAS No.: 24794-55-6
M. Wt: 236.31 g/mol
InChI Key: FLZYQMOKBVFXJS-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol is an organic compound characterized by its phenolic structure with a tert-butyl group, a carboxyethyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The carboxyethyl group can be introduced through a subsequent reaction involving the addition of an appropriate carboxyethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxyethyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenols.

Scientific Research Applications

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Effects: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.

    Anticancer Properties: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Lacks the carboxyethyl group, resulting in different reactivity and applications.

    4-tert-Butyl-2,6-dimethylphenol: Contains an additional methyl group, which affects its steric and electronic properties.

    2-tert-Butyl-4-hydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.

Uniqueness

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol is unique due to the presence of both a carboxyethyl group and a tert-butyl group on the phenolic ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9-7-10(5-6-12(15)16)8-11(13(9)17)14(2,3)4/h7-8,17H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYQMOKBVFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24794-55-6
Record name 3-(1,1-Dimethylethyl)-4-hydroxy-5-methylbenzenepropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024794556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,1-DIMETHYLETHYL)-4-HYDROXY-5-METHYLBENZENEPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FJU8655U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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